molecular formula C10H12BrNO2 B6343314 5-Bromo-nicotinic acid butyl ester CAS No. 1033692-95-3

5-Bromo-nicotinic acid butyl ester

Cat. No.: B6343314
CAS No.: 1033692-95-3
M. Wt: 258.11 g/mol
InChI Key: ARZAVBVHHUZBKP-UHFFFAOYSA-N
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Description

5-Bromo-nicotinic acid butyl ester (C₁₁H₁₂BrNO₂) is a brominated nicotinic acid derivative esterified with a butyl group. Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a carboxylate butyl ester at the 3-position.

Properties

IUPAC Name

butyl 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-3-4-14-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZAVBVHHUZBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-nicotinic acid butyl ester typically involves the esterification of 5-Bromo-nicotinic acid with butanol. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the use of acid chlorides. 5-Bromo-nicotinic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with butanol in the presence of a base like pyridine to yield the ester.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-nicotinic acid butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-nicotinic acid butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and butanol under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as 5-aminonicotinic acid butyl ester or 5-thionicotinic acid butyl ester.

    Reduction: The major product is 5-Bromo-nicotinic acid butanol.

    Hydrolysis: The products are 5-Bromo-nicotinic acid and butanol.

Scientific Research Applications

Synthesis Overview

StepReaction TypeConditionsYield
1BrominationUnder acidic conditionsVariable
2EsterificationReflux with butanolHigh

Organic Synthesis

5-Bromo-nicotinic acid butyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its enhanced electrophilicity allows it to participate in various substitution reactions, leading to the formation of diverse chemical entities.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the development of new compounds.
  • Coupling Reactions: It can be utilized in coupling reactions to form larger, more complex structures.

Biological Research

The compound exhibits significant biological activity, primarily through its interactions with enzymes and receptors. This makes it a valuable tool in pharmacological studies.

Biological Applications:

  • Enzyme Interaction Studies: It is used to explore the binding affinities and mechanisms of action of various enzymes.
  • Pharmacological Investigations: Its ability to modulate biological processes positions it as a candidate for drug development, particularly in targeting specific receptors involved in disease mechanisms.

Case Study 1: Enzyme Modulation

In a study investigating enzyme inhibitors, 5-Bromo-nicotinic acid butyl ester was evaluated for its ability to inhibit specific kinases involved in cancer pathways. The results indicated that the compound effectively reduced kinase activity, suggesting potential as a therapeutic agent.

Case Study 2: Synthesis of Derivatives

Researchers synthesized a series of derivatives from 5-Bromo-nicotinic acid butyl ester to evaluate their biological activity against bacterial strains. Several derivatives showed enhanced antibacterial properties compared to the parent compound, highlighting its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-nicotinic acid butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 270.13 g/mol (calculated).
  • Lipophilicity : The butyl ester group increases hydrophobicity compared to shorter-chain esters, as indicated by higher logP values (estimated logP ~2.5–3.0) .
  • Solubility : Expected to exhibit low water solubility, typical of aromatic esters, but enhanced solubility in organic solvents like acetonitrile or dichloromethane .

Comparison with Similar Compounds

Structural Analogs

The following nicotinic acid esters are structurally related to 5-bromo-nicotinic acid butyl ester:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Water Solubility<sup>b</sup>
5-Bromo-nicotinic acid methyl ester Methyl ester at 3-position C₇H₆BrNO₂ 216.03 ~1.8 0.05–3.40 mg/mL
5-Bromo-nicotinic acid ethyl ester Ethyl ester at 3-position C₈H₈BrNO₂ 230.06 ~2.2 0.13–6.50 mg/mL
Ethyl 5-bromo-2-methylnicotinate Ethyl ester + 2-methyl C₉H₁₀BrNO₂ 244.09 ~2.5 Not reported
Ethyl 5-bromo-2-(trifluoromethyl)nicotinate Ethyl ester + 2-CF₃ C₉H₇BrF₃NO₂ 298.06 ~3.0 Slightly soluble

<sup>a</sup> logP values estimated using Crippen or Joback methods .
<sup>b</sup> Solubility data from HPLC analysis .

Physical and Chemical Properties

  • Thermal Stability : Butyl esters generally exhibit higher boiling points than methyl or ethyl analogs due to increased molecular weight and van der Waals interactions. For example, dimethylmalonic acid butyl esters show boiling points >737 K , suggesting similar trends for nicotinic acid derivatives.
  • Crystallinity: Polymorphism studies on butyl esters (e.g., oleanolic acid butyl ester) reveal that dispersive interactions (van der Waals) dominate over hydrogen bonding in stabilizing crystal structures, which may apply to 5-bromo-nicotinic acid butyl ester .

Pharmacological and Industrial Relevance

  • Bioavailability : The butyl ester’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility, impacting drug delivery .
  • Applications : Ethyl and methyl analogs are used as intermediates in kinase inhibitors or Edg-2 receptor modulators , while the butyl ester’s applications remain under exploration.

Biological Activity

5-Bromo-nicotinic acid butyl ester (CAS: 1033692-95-3) is a chemical compound derived from nicotinic acid, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a butyl ester functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.

  • Molecular Formula : C10H12BrNO2
  • Molar Mass : 258.11 g/mol
  • Structural Formula : 5-Bromo-nicotinic acid butyl ester .

Nicotinic Acetylcholine Receptor Interaction

Research indicates that compounds similar to 5-bromo-nicotinic acid butyl ester exhibit significant binding affinity to nicotinic acetylcholine receptors, particularly the α4β2 subtype. These receptors are critical in modulating neurotransmission and have been implicated in cognitive functions and neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Binding Affinity Studies

In vitro studies have demonstrated that derivatives of nicotinic acid, including those with bromine substitutions, can effectively bind to nAChRs. For instance, a related compound, nifzetidine, showed a binding affinity (Ki) of 0.67 nM at α4β2 nAChRs, suggesting that halogenated derivatives may enhance receptor interaction .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of brominated compounds. For instance, derivatives with a 5-bromo substituent have exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for certain strains was reported between 15.625 μM and 62.5 μM, indicating effective bactericidal properties .

Comparative Antimicrobial Efficacy Table

CompoundMIC (μM)Activity Type
5-Bromo-nicotinic acid butyl ester15.625 - 62.5Antistaphylococcal
Gentamicin125Control
Ciprofloxacin0.381Control

Neuroprotective Effects

The neuroprotective effects of nicotinic acid derivatives are also noteworthy. Research suggests that these compounds may enhance neuronal survival and function through their action on nAChRs. This is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is compromised.

Case Studies and Research Findings

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of nicotinic acid esters has shown promise in improving cognitive functions and reducing amyloid plaque formation.
  • Antimicrobial Studies : A study evaluating the antibacterial efficacy of various brominated compounds found that those with a similar structure to 5-bromo-nicotinic acid butyl ester demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MBIC values indicating effective biofilm inhibition .

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